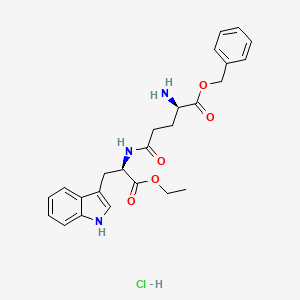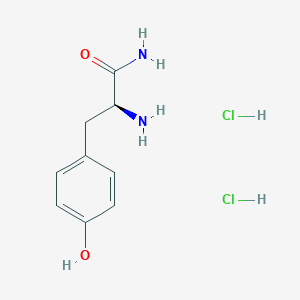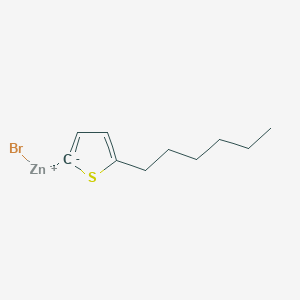![molecular formula C15H12F3NO4 B6297057 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene CAS No. 112704-23-1](/img/structure/B6297057.png)
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene is an organic compound that features a nitro group, a trifluoromethoxy group, and a phenoxy group attached to a xylene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene typically involves multiple steps:
Etherification: The etherification step involves reacting the nitrated intermediate with p-trifluoromethoxyphenol in the presence of potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used.
Major Products
Reduction: The major product of the reduction of the nitro group is the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of advanced materials with specific properties, such as increased stability or reactivity
Wirkmechanismus
The mechanism of action of 5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions, affecting cellular processes.
Trifluoromethoxy Group: Enhances the compound’s lipophilicity, aiding in membrane permeability.
Phenoxy Group: Contributes to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the position and type of other substituents.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals, similar in their use of trifluoromethyl groups.
Uniqueness
5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and potential applications. The presence of both a nitro group and a trifluoromethoxy group on a xylene backbone is particularly noteworthy, offering a balance of reactivity and stability that is valuable in various research and industrial contexts.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-nitro-2-[4-(trifluoromethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-9-7-11(19(20)21)8-10(2)14(9)22-12-3-5-13(6-4-12)23-15(16,17)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARUQIDXFIMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)OC(F)(F)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)












